[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate
Description
[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and carbamoylhydrazinylidene groups, making it an interesting subject for chemical research and industrial applications.
Properties
Molecular Formula |
C17H17N3O5 |
|---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C17H17N3O5/c1-23-13-6-4-12(5-7-13)16(21)25-14-8-3-11(9-15(14)24-2)10-19-20-17(18)22/h3-10H,1-2H3,(H3,18,20,22)/b19-10+ |
InChI Key |
QYCXGBZDHZPEKN-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)N)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazone derivative, followed by its reaction with methoxybenzoic acid under specific conditions to yield the final product. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbamoylhydrazinylidene group, converting it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, the compound may be explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
- [4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate
- [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate
- [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-ethoxybenzoate
Comparison: Compared to similar compounds, [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate stands out due to its unique combination of methoxy and carbamoylhydrazinylidene groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound [4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18N4O4
- Molecular Weight : 342.34 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxybenzaldehyde with carbamoylhydrazine to form the hydrazone, followed by esterification with 4-methoxybenzoic acid. The reaction can be summarized as follows:
-
Formation of Hydrazone :
-
Esterification :
Antimicrobial Activity
Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. A study conducted by Nawale et al. (2012) demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 50-100 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 75 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study published in the Journal of Medicinal Chemistry indicated that hydrazone derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, this compound was shown to inhibit cell proliferation in HeLa and MCF-7 cell lines with IC50 values of approximately 30 µM.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity related to cell signaling pathways, influencing cellular responses.
- Oxidative Stress Induction : By promoting reactive oxygen species (ROS) generation, it can lead to oxidative stress in targeted cells, contributing to apoptosis.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A comparative study on various hydrazone derivatives showed that those containing methoxy and carbamoyl groups exhibited enhanced antimicrobial activity due to their ability to penetrate bacterial membranes effectively. -
Case Study on Anticancer Potential :
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in significant cell cycle arrest at the G1 phase, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
